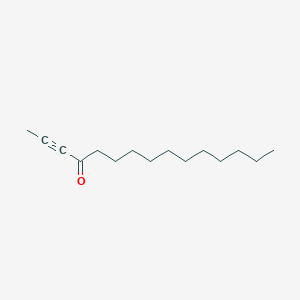

2-Pentadecyn-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Pentadecyn-4-on ist eine organische Verbindung mit der Summenformel C15H26O. Sie gehört zur Familie der Alkine und ist durch die Anwesenheit einer Dreifachbindung zwischen zwei Kohlenstoffatomen gekennzeichnet.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 2-Pentadecyn-4-on kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Reaktion von 1-Bromdodekan mit 2-Pentin-1-ol. Diese Reaktion erfordert typischerweise eine Base wie Kaliumcarbonat und ein Lösungsmittel wie Dimethylsulfoxid (DMSO), um die nucleophile Substitutionsreaktion zu ermöglichen .

Industrielle Produktionsmethoden: Die industrielle Produktion von 2-Pentadecyn-4-on beinhaltet häufig großtechnische chemische Synthesen unter Verwendung ähnlicher Verfahren wie oben beschrieben. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert, wobei häufig kontinuierliche Fließreaktoren und fortschrittliche Reinigungstechniken eingesetzt werden.

Analyse Chemischer Reaktionen

Reaktionstypen: 2-Pentadecyn-4-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu entsprechenden Carbonsäuren oder Ketonen oxidiert werden.

Reduktion: Die Reduktion von 2-Pentadecyn-4-on kann je nach verwendetem Reduktionsmittel zu Alkenen oder Alkanen führen. Gängige Reduktionsmittel umfassen Wasserstoffgas mit einem Palladiumkatalysator oder Lithiumaluminiumhydrid.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere am Kohlenstoffatom neben der Dreifachbindung.

Gängige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat (KMnO4), Chromtrioxid (CrO3)

Reduktion: Wasserstoffgas (H2) mit Palladiumkatalysator (Pd/C), Lithiumaluminiumhydrid (LiAlH4)

Substitution: Kaliumcarbonat (K2CO3), Dimethylsulfoxid (DMSO)

Hauptprodukte:

Oxidation: Carbonsäuren, Ketone

Reduktion: Alkene, Alkane

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil

Wissenschaftliche Forschungsanwendungen

2-Pentadecyn-4-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein in der organischen Synthese verwendet, insbesondere bei der Synthese komplexer Moleküle und Naturstoffe.

Medizin: Es laufen Forschungsarbeiten, um seine potenziellen therapeutischen Anwendungen zu erforschen, insbesondere bei der Entwicklung neuer Medikamente.

Industrie: Es wird bei der Produktion von Spezialchemikalien und als Zwischenprodukt bei der Synthese verschiedener industrieller Produkte verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 2-Pentadecyn-4-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. So wird seine antibakterielle Aktivität beispielsweise auf seine Fähigkeit zurückgeführt, bakterielle Zellmembranen zu stören und essentielle Enzyme zu hemmen . Die einzigartige Struktur der Verbindung ermöglicht es ihr, mit verschiedenen biologischen Molekülen zu interagieren, was zu ihrer vielfältigen Bandbreite an Aktivitäten führt.

Wirkmechanismus

The mechanism of action of 2-Pentadecyn-4-one involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s unique structure allows it to interact with various biological molecules, leading to its diverse range of activities.

Vergleich Mit ähnlichen Verbindungen

2-Pentadecyn-4-on kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

1-Pentadecyn-4-on: Ähnlich in der Struktur, aber unterscheidet sich in der Position der Dreifachbindung.

2-Pentadecyn-1-ol: Ein Alkoholderivat mit ähnlichen chemischen Eigenschaften, aber unterschiedlicher Reaktivität aufgrund des Vorhandenseins der Hydroxylgruppe.

2-Pentadecyn-4-ol: Ein weiteres Alkoholderivat mit der Hydroxylgruppe an einer anderen Position.

Einzigartigkeit: 2-Pentadecyn-4-on ist aufgrund seiner spezifischen Struktur einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht.

Eigenschaften

Molekularformel |

C15H26O |

|---|---|

Molekulargewicht |

222.37 g/mol |

IUPAC-Name |

pentadec-2-yn-4-one |

InChI |

InChI=1S/C15H26O/c1-3-5-6-7-8-9-10-11-12-14-15(16)13-4-2/h3,5-12,14H2,1-2H3 |

InChI-Schlüssel |

GNEVACAOHNEFGE-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCC(=O)C#CC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(8-Bromodibenzo[b,d]thiophen-1-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B11827045.png)

![(2R,3S,4R,5R,6S)-2-{[(4aR,6S,7R,8R,8aR)-7-hydroxy-6-methoxy-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-8-yl]oxy}-6-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B11827057.png)

![2-[5-[5-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B11827080.png)

![(3R,3'S)-5,7'-dichloro-6'-fluoro-1-(4-methoxybenzyl)-3'-methyl-2',3',4',9'-tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one](/img/structure/B11827082.png)

![A)-6-Propylergolin-8-yl]methyl]thio]acetic Acid](/img/structure/B11827086.png)

![2-[2-[2-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]ethoxy]ethoxy]ethanol;chloride](/img/structure/B11827087.png)

![(6-Benzoyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B11827098.png)

![(2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-7a-{[(4-methylphenyl)sulfanyl]methyl}-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11827114.png)